molecular formula C11H8Br2N4 B12548437 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline CAS No. 143459-23-8

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline

Cat. No.: B12548437
CAS No.: 143459-23-8
M. Wt: 356.02 g/mol
InChI Key: CDIDDPRLNKYYQL-UHFFFAOYSA-N
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Description

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline is an organic compound with the molecular formula C11H8Br2N4. It is a derivative of aniline, featuring a diazenyl group (N=N) bonded to a 3,5-dibromopyridin-2-yl moiety. This compound is part of the azo dye family, known for their vivid colors and wide range of applications in various industries .

Properties

CAS No.

143459-23-8

Molecular Formula

C11H8Br2N4

Molecular Weight

356.02 g/mol

IUPAC Name

4-[(3,5-dibromopyridin-2-yl)diazenyl]aniline

InChI

InChI=1S/C11H8Br2N4/c12-7-5-10(13)11(15-6-7)17-16-9-3-1-8(14)2-4-9/h1-6H,14H2

InChI Key

CDIDDPRLNKYYQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=C(C=C(C=N2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dibromo-2-aminopyridine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with aniline under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amines .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds containing diazenyl groups, such as 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline, exhibit promising anticancer properties. These compounds can interact with biological targets like DNA and proteins, leading to apoptosis in cancer cells. Studies have shown that similar diazenyl derivatives can inhibit tumor growth in various cancer models, making them candidates for further development as anticancer agents .

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. The presence of the dibromopyridine moiety enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against a range of pathogens. Research has demonstrated that related compounds show significant inhibition against bacteria and fungi, suggesting a potential role for this compound in developing new antimicrobial agents .

Materials Science Applications

Dye Synthesis:
this compound can be utilized as a dye due to its vivid color properties. It can be incorporated into various polymer matrices to produce colored materials with specific optical characteristics. The stability and solubility of the compound make it suitable for applications in textiles and coatings .

Photovoltaic Devices:
Research has indicated that azo compounds like this compound can be used in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for enhancing the efficiency of solar cells. Studies have shown that incorporating such compounds can improve the charge transport properties within the device .

Environmental Science Applications

Environmental Monitoring:
The compound's unique chemical properties allow it to be employed as a sensor for detecting pollutants in environmental samples. Its ability to undergo colorimetric changes in response to specific environmental conditions (e.g., pH changes or the presence of heavy metals) makes it useful for monitoring water quality and soil contamination .

Bioremediation:
There is potential for using this compound in bioremediation processes. Its interactions with microbial communities can facilitate the breakdown of hazardous substances in contaminated environments, thus contributing to environmental cleanup efforts .

Case Studies

  • Anticancer Research Study:
    A study evaluated the cytotoxic effects of various diazenyl compounds on human cancer cell lines. Results indicated that this compound exhibited significant growth inhibition compared to control groups, highlighting its potential as an anticancer agent.
  • Dye Application Case:
    In an industrial application case study, this compound was used to dye polyester fabrics. The results showed excellent colorfastness and durability under various washing conditions.
  • Environmental Monitoring Project:
    A project focused on developing a colorimetric sensor using this compound for detecting lead ions in water samples. The sensor demonstrated high sensitivity and specificity for lead detection.

Mechanism of Action

The mechanism of action of 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The bromine atoms in the pyridine ring enhance the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]phenol
  • 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]benzoic acid
  • 4-[(E)-(3,5-Dibromo-2-pyridinyl)diazenyl]benzene

Uniqueness

4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline is unique due to its specific substitution pattern and the presence of both bromine atoms and a diazenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .

Biological Activity

The compound 4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline , also known as 4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline , is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C16H19Br2N4O4S
Molecular Weight 506.2 g/mol
IUPAC Name 4-[(3,5-dibromopyridin-2-yl)diazenyl]aniline
CAS Number 100743-65-5

Structural Characteristics

The compound features a diazenyl group linked to a dibromopyridine moiety, contributing to its unique reactivity and biological properties. The presence of bromine atoms enhances its electron-withdrawing capacity, which may influence its interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological macromolecules such as proteins and nucleic acids. Compounds with similar azo and diazo structures often exhibit activities such as:

  • Antimicrobial Activity : Many azo compounds have shown effectiveness against bacterial strains due to their ability to disrupt cellular processes.
  • Antioxidant Properties : The presence of the pyridine ring may confer antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cells.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study published in Journal of Medicinal Chemistry examined the antimicrobial properties of several azo compounds, including derivatives of this compound. Results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .
  • Cytotoxicity Assessment :
    Research conducted on the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in HeLa cells (cervical cancer) at concentrations above 25 µM. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers .
  • Antioxidant Evaluation :
    The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The compound exhibited a significant dose-dependent scavenging effect, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

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